3,3-dimethyl-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
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Overview
Description
3,3-dimethyl-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family This compound is characterized by its unique structure, which includes a nitrophenyl group and a tetrahydro-dibenzo diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzaldehyde derivatives with diamines under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method utilizes silica-supported fluoroboric acid as a catalyst, providing an efficient and scalable approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,3-dimethyl-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anxiolytic and antioxidant agent.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets. It binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(4-F-PH)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1,4]diazepin-1-one
- 3,3-dimethyl-10-(3-methylbutanoyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
What sets 3,3-dimethyl-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol apart is its specific substitution pattern and the presence of a hydroxyl group, which may contribute to its unique pharmacological profile and reactivity compared to similar compounds .
Properties
CAS No. |
145628-71-3 |
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Molecular Formula |
C21H21N3O3 |
Molecular Weight |
363.4g/mol |
IUPAC Name |
9,9-dimethyl-6-(3-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H21N3O3/c1-21(2)11-17-19(18(25)12-21)20(13-6-5-7-14(10-13)24(26)27)23-16-9-4-3-8-15(16)22-17/h3-10,20,22-23H,11-12H2,1-2H3 |
InChI Key |
UDTSYRNNMDSREV-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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